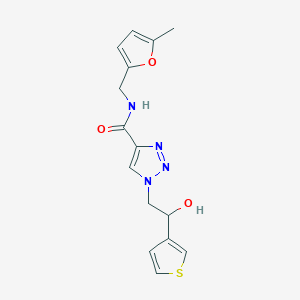
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H16N4O3S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-N-((5-methylfuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. Its chemical formula is C15H16N4O2S, and it exhibits unique structural features that contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₄O₂S |
| Molecular Weight | 320.37 g/mol |
| CAS Number | 2034568-86-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Triazole derivatives are known to inhibit enzymes involved in critical biochemical pathways:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of lactate dehydrogenase (LDH), a key enzyme in the glycolytic pathway. Inhibition of LDH can lead to reduced lactate production in cancer cells, which is crucial for their survival and proliferation .
- Antimicrobial Activity : The presence of thiophene and furan moieties enhances the compound's interaction with microbial cell membranes, potentially increasing its antibacterial efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, it was tested against MiaPaCa-2 (pancreatic cancer) and A673 (Ewing's sarcoma) cell lines, showing sub-micromolar inhibition of cell growth .
Antimicrobial Activity
The compound's antimicrobial properties were evaluated against several bacterial strains. Results indicated that it possesses moderate activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Inhibition of Lactate Dehydrogenase
A study focused on the inhibition of LDH by the triazole derivative highlighted its potential in cancer therapy. The compound demonstrated a significant reduction in lactate levels in treated cancer cells compared to untreated controls, suggesting its role in metabolic modulation .
Case Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial properties of the compound against various pathogens. The results revealed that it effectively inhibited the growth of Candida albicans, indicating its potential as an antifungal agent alongside its antibacterial properties .
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2-thiophen-3-ylethyl)-N-[(5-methylfuran-2-yl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-10-2-3-12(22-10)6-16-15(21)13-7-19(18-17-13)8-14(20)11-4-5-23-9-11/h2-5,7,9,14,20H,6,8H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTVDRUNGJBTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














